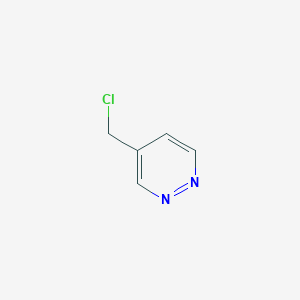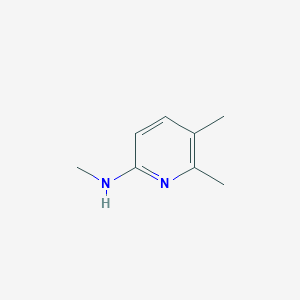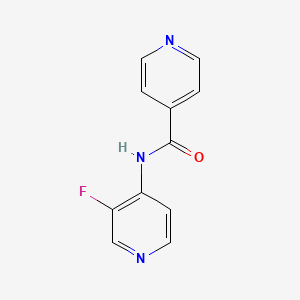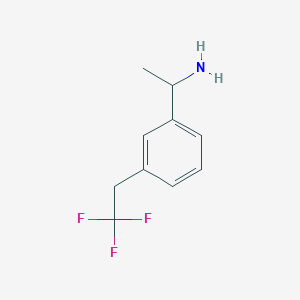
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine typically involves the reaction of 2,2,2-trifluoroacetophenone with appropriate amine sources under controlled conditions. One common method includes the reduction of 2,2,2-trifluoroacetophenone using optically active Grignard reagents to form the desired ethanamine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine involves its interaction with molecular targets through its trifluoroethyl and phenyl groups. These interactions can modulate various biochemical pathways, making it a valuable compound for studying molecular mechanisms in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
2,2,2-Trifluoroethylamine: Shares the trifluoroethyl group but differs in the overall structure and properties.
2,2,2-Trifluoroacetophenone: Another trifluoroethyl-containing compound with different reactivity and applications.
1-(2-(trifluoromethyl)phenyl)ethan-1-one: Similar in structure but with distinct chemical behavior and uses.
The uniqueness of 1-(3-(2,2,2-Trifluoroethyl)phenyl)ethan-1-amine lies in its specific combination of functional groups, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12F3N |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3N/c1-7(14)9-4-2-3-8(5-9)6-10(11,12)13/h2-5,7H,6,14H2,1H3 |
InChI-Schlüssel |
IVLRCCIDEIFNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC(=C1)CC(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11762243.png)
![7-Amino-2,4-dihydroxy-5-(2-nitrophenyl)-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11762250.png)
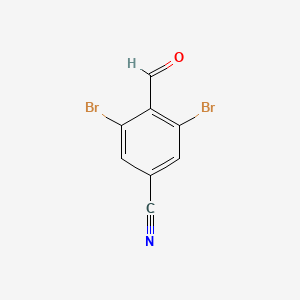

![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)
![(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride](/img/structure/B11762277.png)
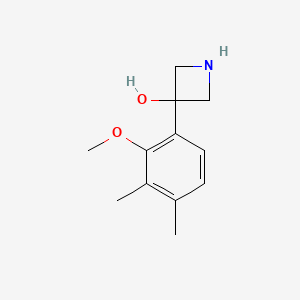
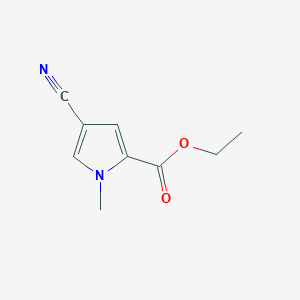

![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
![Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate](/img/structure/B11762299.png)
